molecular formula C11H8ClNO3 B1609278 Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 7545-52-0

Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No. B1609278
CAS RN: 7545-52-0
M. Wt: 237.64 g/mol
InChI Key: HESVUOITGSAKKR-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8ClNO3 . It has a molecular weight of 237.64 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a green and efficient synthetic methodology was adopted for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8ClNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 265-267°C . It is stored at room temperature .

Scientific Research Applications

Application in Green Chemistry

Scientific Field

Green Chemistry

Application Summary

This compound is involved in the development of environmentally friendly synthetic methodologies for producing quinolone derivatives with therapeutic potential.

Methods of Application

Researchers have adopted a green chemistry approach, focusing on reducing waste and avoiding the use of hazardous solvents and reagents in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives .

Results and Outcomes

The adopted methodology has resulted in highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields, demonstrating the effectiveness of green chemistry principles in pharmaceutical synthesis .

Application in Crystallography

Scientific Field

Crystallography

Application Summary

The compound’s derivatives are analyzed for their crystal structures, which provides insights into their molecular interactions and stability.

Methods of Application

Crystal structure analysis, Hirshfeld surface analysis, interaction energy, and DFT calculations are performed to understand the compound’s molecular arrangement and interactions .

Results and Outcomes

The studies have revealed significant contributions from various intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for the crystal packing and stability of the compound .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESVUOITGSAKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409451
Record name methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate

CAS RN

7545-52-0
Record name methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dimethyl acetylenedicarboxylate (13.5 ml) was added to a solution of 4-chloroaniline (12.76 g) in methanol (150 ml), and the mixture was heated under reflux for 8 hours. The reaction mixture was concentrated under reduced pressure, the residue was dissolved in diphenyl ether (70 ml), and the solution was heated under reflux at 240° C. for 4 hours. After cooling the reaction mixture, a mixed solvent of hexane and diethyl ether was added, and crystals deposited were collected by filtration and washed to obtain the title compound (11.09 g).
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Dimethyl acetylenedicarboxylate (13.5 mL) was added to a solution of 4-chloroaniline (12.76 g) in methanol (150 mL), and the thus-obtained mixture was heated under reflux for 8 hours. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in diphenyl ether (70 mL), followed by stirring at 240° C. for 4 hours. After the reaction mixture was cooled, a solvent mixture of hexane and diethyl ether was added thereto. The precipitated crystals were collected by filtration, and were washed, to thereby give the title compound (11.09 g).
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 2
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 3
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 4
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 5
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Citations

For This Compound
3
Citations
SSR Alsayed, S Lun, G Luna, CC Beh, AD Payne… - RSC …, 2020 - pubs.rsc.org
Our group has previously reported several indolecarboxamides exhibiting potent antitubercular activity. Herein, we rationally designed several arylcarboxamides based on our …
Number of citations: 27 pubs.rsc.org
K Yoshikawa, S Kobayashi, Y Nakamoto… - Bioorganic & medicinal …, 2009 - Elsevier
A series of cis-1,2-diaminocyclohexane derivatives possessing a 6–6 fused ring for the S1 moiety were synthesized as novel factor Xa (fXa) inhibitors. The synthesis, structure–activity …
Number of citations: 39 www.sciencedirect.com
B Lőrinczi, P Simon, I Szatmári - International Journal of Molecular …, 2022 - mdpi.com
KYNAs, a compound with endogenous neuroprotective functions and an indole that is a building block of many biologically active compounds, such as a variety of neurotransmitters, are …
Number of citations: 9 www.mdpi.com

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